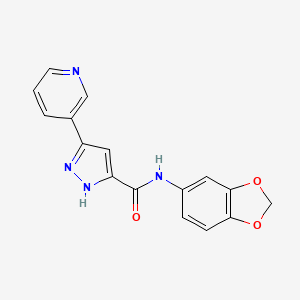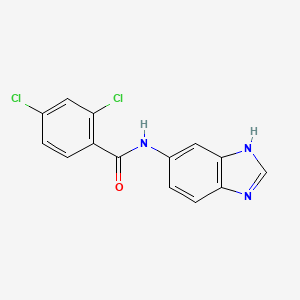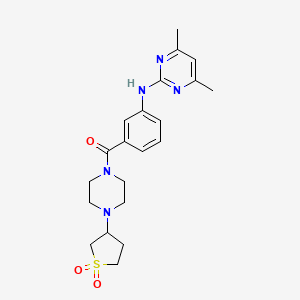![molecular formula C27H25NO5 B10986254 {4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone](/img/structure/B10986254.png)
{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE is a complex organic molecule that features a benzofuran core linked to a phenylmethanone group and a dihydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE One common approach involves the cyclization of o-hydroxybenzyl ketones under basic conditions to form the benzofuran ring . The dihydroisoquinoline moiety can be introduced through a Mannich reaction, followed by cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to an alcohol.
Substitution: The methoxy groups on the dihydroisoquinoline moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions can be carried out using nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the hydroxyl group would yield a benzofuranone, while reduction of the carbonyl group would produce a benzofuran alcohol.
Scientific Research Applications
(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE involves its interaction with various molecular targets. The dihydroisoquinoline moiety can interact with neurotransmitter receptors, while the benzofuran core can bind to enzymes involved in oxidative stress pathways. These interactions can modulate cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dihydroisoquinoline moiety but lacks the benzofuran core.
Benzofuran derivatives: Compounds such as 2,3-dihydrobenzofuran share the benzofuran core but have different substituents.
Uniqueness
The uniqueness of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(PHENYL)METHANONE lies in its combination of a benzofuran core with a dihydroisoquinoline moiety, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H25NO5 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxy-1-benzofuran-3-yl]-phenylmethanone |
InChI |
InChI=1S/C27H25NO5/c1-31-24-12-18-10-11-28(14-19(18)13-25(24)32-2)15-20-22(29)8-9-23-26(20)21(16-33-23)27(30)17-6-4-3-5-7-17/h3-9,12-13,16,29H,10-11,14-15H2,1-2H3 |
InChI Key |
DDPGQWJBSVBXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CC=C5)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methoxyphenyl)-2'-(2-methoxyethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10986176.png)
![methyl 4-({[4-(acetylamino)-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B10986184.png)
![ethyl [2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B10986185.png)
![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B10986193.png)
![2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)-N-[(2Z)-3,4,5,6,7,8-hexahydro-2H-cyclohepta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10986199.png)
![N-[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl]-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10986216.png)
![methyl 4-({[4-(2,3-difluorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)butanoate](/img/structure/B10986221.png)
![Methyl 5-(2-methylpropyl)-2-[(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10986231.png)
![4-(3-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10986243.png)
![Ethyl 4-{[3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoyl]amino}benzoate](/img/structure/B10986245.png)

![N-(6-chloropyridin-3-yl)-2-[(1-methyl-1H-indol-4-yl)oxy]acetamide](/img/structure/B10986250.png)
